molecular formula C9H10BrFO2 B8157624 1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene

1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene

Cat. No.: B8157624
M. Wt: 249.08 g/mol
InChI Key: VYTOEHVCIOLUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene typically involves large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups or reduction to remove specific substituents.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its unique substituents allow it to participate in specific interactions with enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-fluoro-2-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTOEHVCIOLUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.